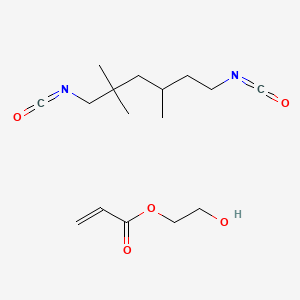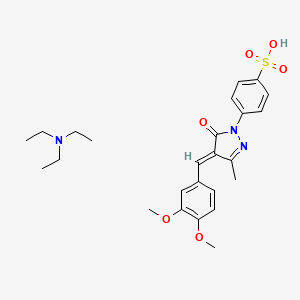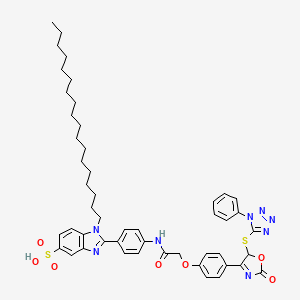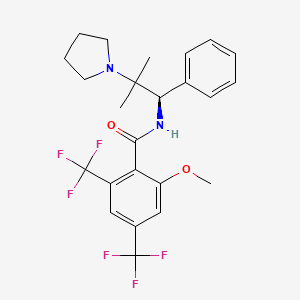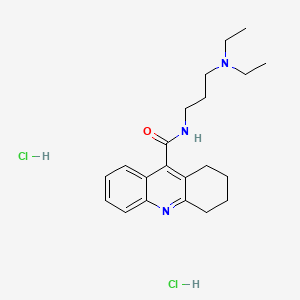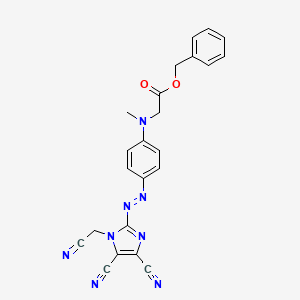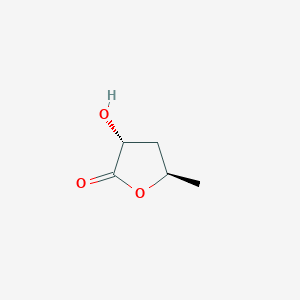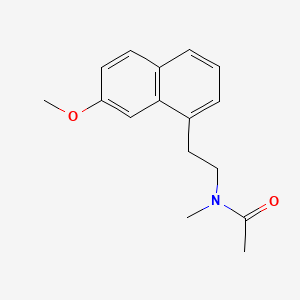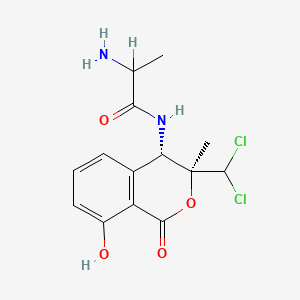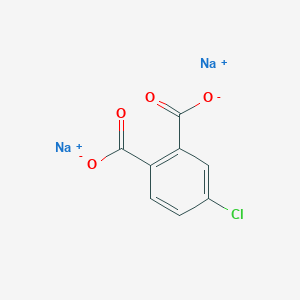
alpha-(p-Dimethylaminophenyl)-N-methylphenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/SH4937670 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of extensive research and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/SH4937670 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods are designed to ensure the purity and stability of the compound during its preparation .
Industrial Production Methods: Industrial production of NIOSH/SH4937670 follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions, often conducted in controlled environments to prevent contamination and ensure safety. The NIOSH guidelines provide detailed procedures for the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/SH4937670 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/SH4937670 include sulfuric acid, sodium hydroxide, and potassium chromate. These reagents facilitate the desired chemical transformations under specific conditions, such as controlled temperature and pH levels .
Major Products Formed: The major products formed from the reactions of NIOSH/SH4937670 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
NIOSH/SH4937670 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods and chemical synthesis. In biology, the compound is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, NIOSH/SH4937670 is investigated for its therapeutic potential and its ability to interact with specific molecular targets. Industrial applications include its use in manufacturing processes and as a component in various products .
Wirkmechanismus
The mechanism of action of NIOSH/SH4937670 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how NIOSH/SH4937670 influences various biological systems .
Vergleich Mit ähnlichen Verbindungen
NIOSH/SH4937670 is compared with other similar compounds to highlight its unique properties and applications Similar compounds include various hazardous drugs and chemicals studied by NIOSHNIOSH/SH4937670 stands out due to its specific properties and the breadth of its applications in different fields .
Conclusion
NIOSH/SH4937670 is a compound of significant interest due to its unique properties and wide range of applications. From its preparation methods to its chemical reactions and scientific research applications, this compound continues to be a subject of extensive study. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in various fields.
Eigenschaften
CAS-Nummer |
6269-06-3 |
|---|---|
Molekularformel |
C17H23ClN2 |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[1-(methylamino)-2-phenylethyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-18-17(13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)19(2)3;/h4-12,17-18H,13H2,1-3H3;1H |
InChI-Schlüssel |
TZOAEYBIQAILNN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


